molecular formula C8H6ClNOS B2388255 1-Chloro-2-isothiocyanato-4-methoxybenzene CAS No. 82401-36-3

1-Chloro-2-isothiocyanato-4-methoxybenzene

Cat. No.: B2388255
CAS No.: 82401-36-3
M. Wt: 199.65
InChI Key: MNWRATYCNLOFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-isothiocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS It is a derivative of benzene, featuring a chlorine atom, an isothiocyanate group, and a methoxy group attached to the benzene ring

Preparation Methods

1-Chloro-2-isothiocyanato-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-nitro-4-methoxybenzene with thiophosgene, followed by reduction to form the isothiocyanate group. Another method includes the reaction of 1-chloro-2-aminobenzene with carbon disulfide and a suitable catalyst to form the isothiocyanate derivative .

Industrial production methods often involve the use of phenyl isothiocyanate and the corresponding amines under mild conditions with dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .

Chemical Reactions Analysis

1-Chloro-2-isothiocyanato-4-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include thiophosgene, carbon disulfide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-isothiocyanato-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

1-Chloro-2-isothiocyanato-4-methoxybenzene can be compared with other isothiocyanate derivatives, such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the chlorine and methoxy groups, which can influence its reactivity and biological activity .

Similar compounds include:

Properties

IUPAC Name

1-chloro-2-isothiocyanato-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-6-2-3-7(9)8(4-6)10-5-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWRATYCNLOFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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